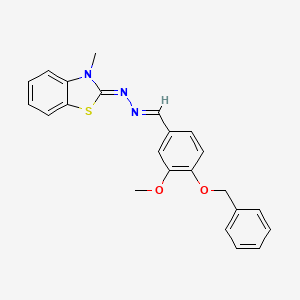

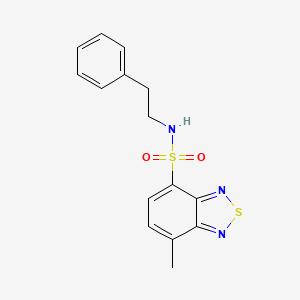

4-(benzyloxy)-3-methoxybenzaldehyde (3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of hydrazone compounds typically involves the condensation reaction of hydrazines with aldehydes or ketones. Studies like that by Ghorbanloo and Alamooti (2017) on similar molybdenum(VI) complexes highlight the process of synthesizing complex hydrazone ligands through reactions involving aldehydes and hydrazinobenzothiazole, offering insights into methods that could be applied to our compound of interest (Ghorbanloo & Alamooti, 2017).

Molecular Structure Analysis

Molecular structure analysis often employs spectroscopic techniques and X-ray crystallography to elucidate the geometry and electronic structure of compounds. For instance, the work by Lei Jin and Cheng-He Zhou (2010) on benzotriazole derivatives demonstrates the use of crystallographic data to understand molecular orientations and bonding characteristics, which are crucial for predicting the reactivity and interactions of hydrazone compounds (Jin & Zhou, 2010).

Chemical Reactions and Properties

Hydrazones participate in various chemical reactions, such as cycloadditions, nucleophilic substitutions, and redox reactions. Their chemical properties are influenced by the nature of the substituents on both the hydrazone moiety and the aldehyde or ketone precursor. Research on hydrazone compounds by He and Xue (2021) showcases the antibacterial activities of these compounds, hinting at the broad chemical reactivity and potential applications of hydrazones in fields beyond organic synthesis (He & Xue, 2021).

Physical Properties Analysis

The physical properties of hydrazone compounds, including melting points, solubility, and crystallinity, are key to understanding their behavior in different environments. The structural study by Ha et al. (2009) on benzothiazole-derivatives provides data on the smectic A phase behavior of these compounds, which is relevant for applications in material science and liquid crystal technology (Ha et al., 2009).

Chemical Properties Analysis

Investigating the chemical properties involves studying the reactivity patterns, stability, and interactions of the compound with various reagents. The encapsulation of molybdenum(VI) complexes by Ghorbanloo and Alamooti (2017) reveals how the incorporation of hydrazone ligands affects catalytic efficiency and stability, offering a glimpse into the versatility of hydrazones in catalysis (Ghorbanloo & Alamooti, 2017).

Propriétés

IUPAC Name |

(E)-N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-3-methyl-1,3-benzothiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-26-19-10-6-7-11-22(19)29-23(26)25-24-15-18-12-13-20(21(14-18)27-2)28-16-17-8-4-3-5-9-17/h3-15H,16H2,1-2H3/b24-15+,25-23- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEDQDDQPDUYSB-UXOTVQNASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NN=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN\1C2=CC=CC=C2S/C1=N\N=C\C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R*,4S*)-1-[3-(2-methoxyphenyl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5607221.png)

![N-{2-[(4-chlorophenyl)thio]ethyl}-1-ethyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5607229.png)

![9-(3-fluorobenzyl)-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5607233.png)

![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5607242.png)

![N-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5607253.png)

![5-{2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5607271.png)

![5-benzylidene-2-(4-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5607273.png)

![4-({4-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}acetyl)morpholine](/img/structure/B5607281.png)

![(3R*,4R*)-1-[2-(3-fluorophenyl)ethyl]-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5607292.png)